N-cyclopentylquinolin-2-amine
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Overview
Description
N-cyclopentylquinolin-2-amine is a compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of N-cyclopentylquinolin-2-amine can be achieved through several synthetic routes. Traditional methods for synthesizing quinoline derivatives include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to enhance efficiency and reduce environmental impact .
Industrial production methods for quinoline derivatives, including this compound, typically involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts .
Chemical Reactions Analysis
N-cyclopentylquinolin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition metal catalysts, ionic liquids, and green solvents . Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
N-cyclopentylquinolin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry . In biology and medicine, quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, anticancer, and anti-inflammatory agents . Additionally, these compounds are used in the development of new drugs and therapeutic agents .
In the industrial sector, this compound is used in the production of dyes, catalysts, and materials . Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentylquinolin-2-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds may interact with other molecular targets, such as enzymes and receptors, to exert their biological effects .
Comparison with Similar Compounds
N-cyclopentylquinolin-2-amine can be compared with other quinoline derivatives, such as chloroquine, quinine, and mefloquine. These compounds share a similar quinoline core structure but differ in their substituents and functional groups, which contribute to their unique biological activities and applications . For example, chloroquine and mefloquine are well-known antimalarial drugs, while quinine is used to treat malaria and as a flavoring agent in beverages .
Properties
IUPAC Name |
N-cyclopentylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-4-8-13-11(5-1)9-10-14(16-13)15-12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYRFGJIDZBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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